molecular formula C14H12FN5O3 B11592574 Methyl 6-acetyl-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 6-acetyl-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11592574
M. Wt: 317.27 g/mol
InChI Key: KYMJCFIHMOBBJD-UHFFFAOYSA-N
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Description

METHYL 6-ACETYL-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with additional functional groups such as an acetyl group, a fluorophenyl group, and a carboxylate ester. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of METHYL 6-ACETYL-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The tetrazole ring is then fused with a pyrimidine ring through cyclization reactions involving suitable intermediates.

    Introduction of Functional Groups: The acetyl, fluorophenyl, and carboxylate ester groups are introduced through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification.

Industrial production methods may involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve high yields and purity of the compound.

Chemical Reactions Analysis

METHYL 6-ACETYL-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Ester Hydrolysis: The carboxylate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and hydrolyzing agents (e.g., hydrochloric acid).

Scientific Research Applications

METHYL 6-ACETYL-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 6-ACETYL-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

METHYL 6-ACETYL-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Triazolothiadiazines: These compounds share a similar heterocyclic structure and exhibit diverse pharmacological activities.

    Tetrazolopyridines: These compounds have a tetrazole ring fused to a pyridine ring and are studied for their biological activities.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups are known for their enhanced biological activity and stability.

The uniqueness of METHYL 6-ACETYL-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H12FN5O3

Molecular Weight

317.27 g/mol

IUPAC Name

methyl 6-acetyl-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C14H12FN5O3/c1-7(21)10-11(13(22)23-2)16-14-17-18-19-20(14)12(10)8-5-3-4-6-9(8)15/h3-6,12H,1-2H3,(H,16,17,19)

InChI Key

KYMJCFIHMOBBJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=C3F)C(=O)OC

Origin of Product

United States

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